Unii-0I81858vsz
Overview
Description
GL-331 is a small molecule drug known for its potent anti-cancer properties. It is a derivative of podophyllotoxin and functions primarily as a DNA topoisomerase II inhibitor. This compound has shown significant efficacy in treating various types of cancer, including small cell lung cancer and gastric cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GL-331 involves multiple steps, starting from podophyllotoxin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of GL-331 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GL-331 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of GL-331, each with distinct biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
GL-331 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying DNA topoisomerase II inhibition.
Biology: Studied for its effects on cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in treating small cell lung cancer and gastric cancer.
Industry: Used in the development of new anti-cancer drugs and therapeutic agents.
Mechanism of Action
GL-331 exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, GL-331 induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets involved include DNA topoisomerase II and various signaling pathways such as the ATM/p53/p21 pathway .
Comparison with Similar Compounds
Similar Compounds
VP-16 (Etoposide): Another podophyllotoxin derivative with similar topoisomerase II inhibitory activity.
XWL-1-48: A newer derivative with enhanced anti-cancer activity compared to GL-331.
Uniqueness
GL-331 is unique due to its potent anti-cancer activity and ability to induce apoptosis even in multidrug-resistant cancer cell lines. Its higher cytotoxicity compared to similar compounds makes it a promising candidate for further development as an anti-cancer agent .
Biological Activity
Unii-0I81858vsz, commonly known as Ethylestrenol, is an anabolic steroid with notable biological activity primarily through its interaction with the androgen receptor (AR). This compound was first described in 1959 and has been used in various medical and veterinary applications due to its anabolic properties.
Ethylestrenol functions as an agonist of the androgen receptor, which is crucial for mediating the effects of androgens like testosterone. The binding of Ethylestrenol to the AR results in a cascade of cellular responses that promote anabolic processes, including:
- Protein Synthesis : Enhances muscle growth by increasing the rate of protein synthesis.
- Nitrogen Retention : Improves nitrogen balance, which is essential for muscle repair and growth.
- Metabolic Effects : Influences overall metabolism, impacting fat distribution and energy levels.
Pharmacokinetics
Ethylestrenol exhibits low affinity for sex hormone-binding globulin (SHBG), which enhances its bioavailability. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed post-administration.
- Half-life : Relatively short half-life necessitating frequent dosing for sustained effects.
- Metabolism : Converted to norethandrolone, its active metabolite, which contributes to its biological effects.
Cellular Effects
The compound's interaction with the androgen receptor leads to various cellular effects, including:
- Gene Expression Modulation : Alters the expression of genes involved in muscle growth and metabolism.
- Cell Signaling Pathways : Initiates signaling pathways that promote anabolic processes while inhibiting catabolic pathways.
Study 1: Muscle Growth in Animal Models
A study conducted on male rats demonstrated that administration of Ethylestrenol resulted in significant increases in muscle mass compared to control groups. The results indicated:
- Dosage Dependency : Higher doses correlated with greater muscle hypertrophy.
- Mechanistic Insights : Enhanced protein synthesis was observed alongside reduced muscle catabolism.
Study 2: Effects on Bone Density
Research investigating the effects of Ethylestrenol on bone density revealed promising results:
- Increased Bone Mineral Density : Subjects receiving Ethylestrenol showed a marked increase in bone mineral density over a 12-week period.
- Potential Therapeutic Use : Suggests potential applications in treating osteoporosis and other bone-related conditions.
Study 3: Veterinary Applications
In veterinary medicine, Ethylestrenol has been used to promote growth in livestock. Key findings include:
- Growth Promotion : Significant weight gain observed in cattle treated with Ethylestrenol.
- Health Improvement : Enhanced overall health metrics, leading to better feed conversion ratios.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Muscle Growth | Increased protein synthesis | |
Bone Density | Enhanced mineral density | |
Anabolic Effects | Improved nitrogen balance | |
Veterinary Growth | Significant weight gain |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption Rate | Rapid |
Half-life | Short |
SHBG Affinity | <5% of testosterone |
Properties
CAS No. |
127882-73-9 |
---|---|
Molecular Formula |
C27H24N2O9 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
DLROLUIVVKTFPW-LVEBQJTPSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
127882-73-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)- GL 331 GL-331 GL331 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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